2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one is a key intermediate in the synthesis of rociletinib (CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [] It has been studied as a potential radiopharmaceutical for positron emission tomography (PET) imaging of EGFR L858R/T790M mutations in lung carcinoma. []
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one is synthesized by the condensation of N-(3-[{2-chloro-5-(trifluoromethyl)pyrimidin-4-yl}amino]-5-bromophenyl) acrylamide with the corresponding substituted 1-(4-[4-amino-3-methoxyphenyl]piperazine-1-yl)ethan-1-one. [] This synthesis can be followed by radiobromination through bromodestannylation of a corresponding tributylstannylated precursor with radioactive bromide and N-chlorosuccinimide to produce the radiolabeled analog [77Br]BrCO1686. []
The molecular structure of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one contains a central ethan-1-one moiety connected to a 2,4-dichlorophenyl ring on one side and a 3-chloro-5-(trifluoromethyl)pyridin-2-yl ring on the other. [] This structure is similar to the structure of rociletinib, with the key difference being the presence of a bromine atom in the 5-position of the phenyl ring in 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2